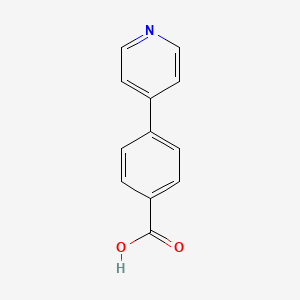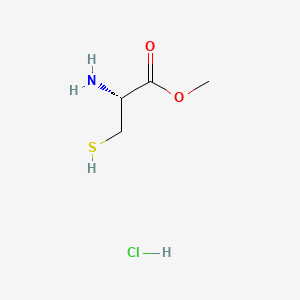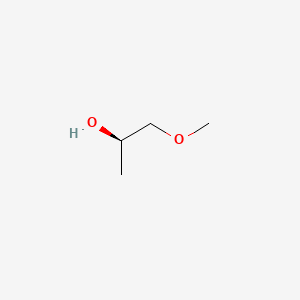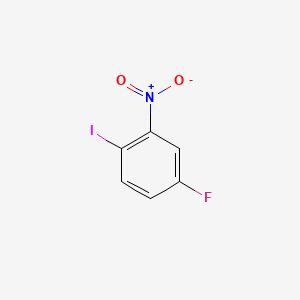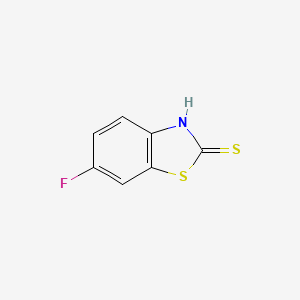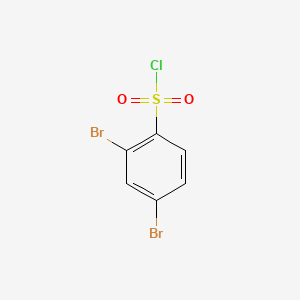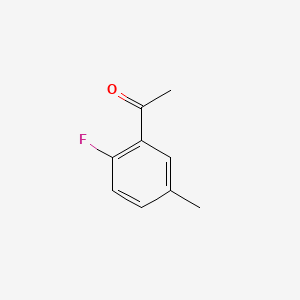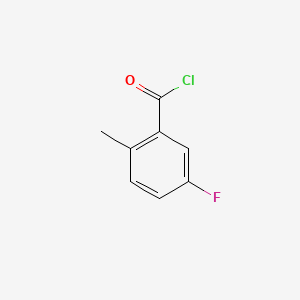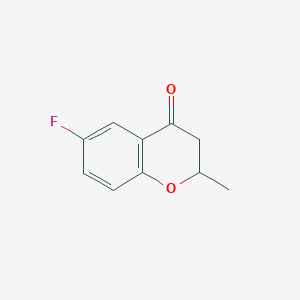![molecular formula C23H28O7 B1301924 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one CAS No. 5755-58-8](/img/structure/B1301924.png)
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of multiple functional groups, including hydroxy, methoxy, and propanoyl groups, which could contribute to its chemical reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors and building up the complex structure through a series of chemical transformations. For instance, the synthesis of a similar compound, "1-[2-hydroxy-4-(3-sulfo-1-propyloxy)-phenyl]-3-(3-hydroxy-4-methoxyphenyl)-propan-1-one sodium salt," was achieved starting from sodium acetate-1-14C, proceeding through various intermediates, and involving reactions such as acetylation and sulfonation . This suggests that the synthesis of our compound of interest might also involve a sequence of carefully orchestrated reactions to introduce the various functional groups in a controlled manner.
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using spectroscopic methods and theoretical calculations. For example, density functional theory (DFT) has been used to examine the structural, spectral, and electronic properties of a related compound, "1-phenyl-3(4-methoxyphenyl)-2-propenone" . Such analyses provide insights into bond lengths, angles, and the distribution of electrons within the molecule, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been studied in various contexts. For example, the polarographic behavior of pyridyl analogues of chalcone, which share some structural similarities with our compound, has been investigated, revealing insights into their reduction mechanisms . Additionally, the ethanolysis of a ketol related to lignin chemistry yielded products that are relevant to understanding the breakdown of lignin, a complex plant polymer . These studies indicate that our compound may also undergo interesting chemical transformations that could be relevant in biological or industrial processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the antimicrobial and antiradical activities of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were evaluated, showing that these properties can vary significantly depending on the specific structure and substituents present in the molecule . Similarly, the compound "3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones" was synthesized and its antimicrobial activity assessed, demonstrating the potential for such molecules to act as bioactive agents .
Applications De Recherche Scientifique
Anticancer Activity
A phenolic compound structurally related to 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one, identified as millettinol, demonstrated significant anticancer properties. In a study, it exhibited strong cytotoxicity against BCA-1 tumor cell lines, suggesting potential applications in cancer treatment (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Synthesis and Reaction Studies
Research on compounds with similar structures includes studies on their synthesis and reactions. For instance, the improved synthesis of related phenolic compounds was explored, contributing to the understanding of their chemical properties and potential applications in various fields (Pepper, Sundaram, & Dyson, 1971).
Applications in Gene Transfer
Specific phenolic compounds, including those structurally similar to the mentioned compound, were studied for their effects on Agrobacterium virulence gene induction and gene transfer. These studies contribute to the understanding of molecular mechanisms involved in gene transfer, which can be critical in genetic engineering and biotechnology (Joubert et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-5-18(25)15-7-9-20(22(11-15)27-3)29-13-17(24)14-30-21-10-8-16(19(26)6-2)12-23(21)28-4/h7-12,17,24H,5-6,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRYCPWLOCWSSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(COC2=C(C=C(C=C2)C(=O)CC)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362208 |
Source


|
| Record name | 1,1'-{(2-hydroxypropane-1,3-diyl)bis[oxy(3-methoxybenzene-4,1-diyl)]}dipropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one | |
CAS RN |
5755-58-8 |
Source


|
| Record name | 1,1'-{(2-hydroxypropane-1,3-diyl)bis[oxy(3-methoxybenzene-4,1-diyl)]}dipropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

